5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde
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Overview
Description
The compound “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely contains a benzyl group (a benzene ring attached to a CH2 group) and an aldehyde group (a carbonyl group attached to a hydrogen atom). The “2-Chloro” indicates the presence of a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a benzene ring, a chlorine atom, and an aldehyde group .Chemical Reactions Analysis
The compound may undergo reactions typical of aromatic compounds, chlorides, and aldehydes. This could include electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Related compounds often have properties such as being colorless to slightly yellow liquids, having a pungent, aromatic odor, and being slightly soluble in water .Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s known that many aromatic compounds, including indole derivatives, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities often result from the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect several pathways, contributing to their diverse biological and clinical applications .
Result of Action
Given the diverse biological activities associated with aromatic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The adjacent aromatic ring enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULYCYANQIZED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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